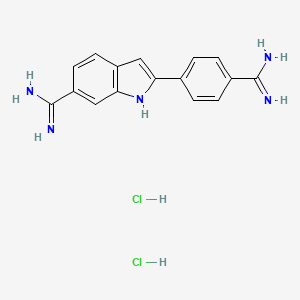

4',6-Diamidino-2-phenylindole hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

28718-90-3 |

|---|---|

Molekularformel |

C16H16ClN5 |

Molekulargewicht |

313.78 g/mol |

IUPAC-Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrochloride |

InChI |

InChI=1S/C16H15N5.ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;/h1-8,21H,(H3,17,18)(H3,19,20);1H |

InChI-Schlüssel |

MMRSMTUNUUXDOX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

28718-90-3 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

47165-04-8 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DAPI Dihydrochloride; FxCycle Violet; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DAPI dihydrochloride is synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to amidination to produce 4’,6-diamidino-2-phenylindole, which is subsequently converted to its dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of DAPI dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DAPI-Dihydrochlorid unterliegt hauptsächlich Bindungsreaktionen mit DNA. Es bindet an die kleine Furche der doppelsträngigen DNA und zielt dabei speziell auf adeninreiche Regionen .

Häufige Reagenzien und Bedingungen: Die Bindung von DAPI-Dihydrochlorid an DNA wird durch das Vorhandensein von phosphatgepufferter Kochsalzlösung (PBS) oder anderen geeigneten Puffern erleichtert. Die Reaktionsbedingungen beinhalten typischerweise eine Inkubation bei Raumtemperatur, geschützt vor Licht, um Photobleichen zu vermeiden .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Wechselwirkung von DAPI-Dihydrochlorid mit DNA gebildet wird, ist ein hochfluoreszierender DAPI-DNA-Komplex, der bei Anregung mit ultraviolettem Licht blaue Fluoreszenz emittiert .

Wissenschaftliche Forschungsanwendungen

DAPI-Dihydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Fluoreszenzmikroskopie: Wird ausgiebig zur Färbung von DNA in Zellen und Geweben verwendet, was die Visualisierung von Kern- und Chromosomenstrukturen ermöglicht.

Durchflusszytometrie: Wird verwendet, um den Kern-DNA-Gehalt zu messen und isolierte Chromosomen zu sortieren.

Zellviabilitätsassays: Wird verwendet, um zwischen lebenden und toten Zellen anhand der Membranpermeabilität zu unterscheiden.

Apoptose-Detektion: Hilft bei der Identifizierung apoptotischer Zellen durch Anfärben von kondensiertem Chromatin.

Mycoplasma-Detektion: Wird verwendet, um Mycoplasma-Kontaminationen in Zellkulturen zu erkennen.

Chromosomen-Bänderung: Wird in zytogenetischen Studien für Chromosomen-Bänderungstechniken angewendet.

5. Wirkmechanismus

DAPI-Dihydrochlorid entfaltet seine Wirkung durch Bindung an die kleine Furche der doppelsträngigen DNA und zielt dabei speziell auf adeninreiche Regionen. Diese Bindung führt zu einer signifikanten Erhöhung der Fluoreszenzintensität, wodurch die Visualisierung von DNA-Strukturen ermöglicht wird . Das molekulare Ziel von DAPI-Dihydrochlorid ist die DNA selbst, und die Bindung wird durch die Verdrängung von Wassermolekülen sowohl von DAPI als auch von der kleinen Furche erleichtert .

Ähnliche Verbindungen:

Propidiumiodid: Ein Fluoreszenzfarbstoff, der sich zwischen DNA-Basen interkaliert, aber nicht zellgängig ist und hauptsächlich zum Anfärben toter Zellen verwendet wird.

Einzigartigkeit von DAPI-Dihydrochlorid: DAPI-Dihydrochlorid ist einzigartig aufgrund seiner hohen Spezifität für adeninreiche Regionen in DNA und seiner Fähigkeit, intakte Zellmembranen zu durchdringen, was es zur Färbung sowohl lebender als auch fixierter Zellen geeignet macht . Seine starke Fluoreszenz und Kompatibilität mit mehreren Fluoreszenzfärbetechniken machen es zu einem wertvollen Werkzeug in verschiedenen Anwendungen der wissenschaftlichen Forschung .

Wirkmechanismus

DAPI dihydrochloride exerts its effects by binding to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions. This binding results in a significant increase in fluorescence intensity, allowing for the visualization of DNA structures . The molecular target of DAPI dihydrochloride is the DNA itself, and the binding is facilitated by the displacement of water molecules from both DAPI and the minor groove .

Vergleich Mit ähnlichen Verbindungen

Hoechst 33258: Another DNA-binding fluorescent dye that also targets adenine-thymine-rich regions but has different spectral properties.

Propidium Iodide: A fluorescent dye that intercalates between DNA bases but is not cell-permeable and is used primarily for staining dead cells.

Ethidium Bromide: A commonly used DNA stain in gel electrophoresis, which intercalates between DNA bases but is less specific to adenine-thymine-rich regions.

Uniqueness of DAPI Dihydrochloride: DAPI dihydrochloride is unique due to its high specificity for adenine-thymine-rich regions in DNA and its ability to permeate intact cell membranes, making it suitable for staining both live and fixed cells . Its strong fluorescence and compatibility with multiple fluorescent staining techniques make it a valuable tool in various scientific research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.